2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde CAS 14222-98-1 properties
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde CAS 14222-98-1 properties
An In-depth Technical Guide to 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
Introduction
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde, identified by CAS number 14222-98-1, is a highly functionalized aromatic compound. Its structure is characterized by a central benzene ring symmetrically substituted with three chlorine atoms and three aldehyde (formyl) groups at alternating positions. This C3-symmetric arrangement makes it a valuable and versatile building block in the field of supramolecular chemistry and materials science.[1] The electron-withdrawing nature of both the chlorine and aldehyde substituents significantly influences the reactivity of the aromatic ring and the formyl groups. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role as a monomer in the synthesis of Covalent Organic Frameworks (COFs).
Physicochemical and Structural Properties
The fundamental properties of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 14222-98-1 | [2][3][4] |
| Molecular Formula | C₉H₃Cl₃O₃ | [2][3][4] |
| Molecular Weight | 265.48 g/mol | [2][3] |
| IUPAC Name | 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde | [3] |
| Synonyms | 2,4,6-trichloro-1,3,5-benzenetricarbaldehyde | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][4] |
| InChI | 1S/C9H3Cl3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3H | [2][3] |
| InChIKey | QSRPHYKMIOOUIK-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C(=O)C1=C(C(=C(C(=C1Cl)C=O)Cl)C=O)Cl | [3] |
Molecular Structure
The planar and highly symmetric structure of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is a key determinant of its utility in constructing ordered polymeric materials.
Caption: General workflow for COF synthesis.
Spectroscopic Characterization (Predicted)
While specific spectral data is not widely published, the expected spectroscopic signatures can be predicted based on the molecule's structure.
| Technique | Expected Features |
| ¹H NMR | A single sharp singlet in the aldehyde region (δ 9-10 ppm) corresponding to the three chemically equivalent protons of the -CHO groups. |
| ¹³C NMR | Signals corresponding to the aldehyde carbonyl carbon (δ ~190 ppm), the aromatic carbons bonded to chlorine, and the aromatic carbons bonded to the aldehyde groups. |
| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the aldehyde (~1700-1720 cm⁻¹). C-Cl stretching bands (~600-800 cm⁻¹). Aromatic C=C stretching bands (~1400-1600 cm⁻¹). |
| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight (265.48 g/mol ), exhibiting a characteristic isotopic pattern due to the presence of three chlorine atoms. |
Safety and Handling
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is a chemical that requires careful handling in a laboratory setting. The following hazard and precautionary statements are based on available safety data. [2]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
|---|---|---|---|
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
| Precautionary Statements | Code |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes. [5]* Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended. [2][4]
Conclusion
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is a pivotal precursor molecule in the bottom-up synthesis of advanced materials. Its trifunctional and highly symmetric nature, combined with the predictable reactivity of its aldehyde groups, makes it an ideal candidate for the construction of crystalline, porous Covalent Organic Frameworks. The continued exploration of this and similar building blocks will undoubtedly fuel further innovation in materials science, with potential impacts on catalysis, separations, and beyond.
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